4-Chloro-1-(methylsulfanyl)but-1-ene
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Overview
Description
4-Chloro-1-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C5H9ClS. It is a chloroalkene, characterized by the presence of both a chlorine atom and a methylsulfanyl group attached to a butene backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(methylsulfanyl)but-1-ene typically involves the reaction of 4-chlorobut-1-ene with a methylsulfanyl reagent. One common method is the nucleophilic substitution reaction where 4-chlorobut-1-ene reacts with sodium methylthiolate under mild conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(methylsulfanyl)but-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, sodium cyanide, primary and secondary amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 1-(Methylsulfanyl)but-1-ene.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(methylsulfanyl)but-1-ene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(methylsulfanyl)but-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobut-1-ene: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
1-(Methylsulfanyl)but-1-ene: Lacks the chloro group, affecting its reactivity towards nucleophiles.
4-Chloro-2-butene: Different position of the chloro group, leading to different reactivity and applications.
Uniqueness
4-Chloro-1-(methylsulfanyl)but-1-ene is unique due to the presence of both a chloro and a methylsulfanyl group, providing a combination of reactivity that is not found in the similar compounds listed above. This dual functionality allows for a wider range of chemical transformations and applications .
Properties
CAS No. |
920492-34-8 |
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Molecular Formula |
C5H9ClS |
Molecular Weight |
136.64 g/mol |
IUPAC Name |
4-chloro-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C5H9ClS/c1-7-5-3-2-4-6/h3,5H,2,4H2,1H3 |
InChI Key |
KAVRADQDJCHJOT-UHFFFAOYSA-N |
Canonical SMILES |
CSC=CCCCl |
Origin of Product |
United States |
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